molecular formula C10H8N2S B14434332 3-(Isothiocyanatomethyl)-1H-indole CAS No. 77012-75-0

3-(Isothiocyanatomethyl)-1H-indole

Cat. No.: B14434332
CAS No.: 77012-75-0
M. Wt: 188.25 g/mol
InChI Key: IUGVJHWSHLFGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isothiocyanatomethyl)-1H-indole is a chemical compound that belongs to the class of isothiocyanates Isothiocyanates are known for their bioactive properties and are derived from glucosinolates, which are secondary metabolites found in plants, particularly in the Brassicaceae family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isothiocyanatomethyl)-1H-indole typically involves the reaction of indole derivatives with thiophosgene or other isothiocyanate precursors. One common method is the reaction of indole-3-carboxaldehyde with thiophosgene in the presence of a base, such as triethylamine, to yield the desired isothiocyanate compound. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(Isothiocyanatomethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thioureas or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isothiocyanate group under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and thioureas, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Isothiocyanatomethyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines and bacteria.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Isothiocyanatomethyl)-1H-indole involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis by targeting key signaling pathways and proteins involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl isothiocyanate
  • Phenethyl isothiocyanate
  • Sulforaphane

Comparison

Compared to other isothiocyanates, 3-(Isothiocyanatomethyl)-1H-indole is unique due to its indole backbone, which imparts distinct chemical and biological properties. While benzyl isothiocyanate and phenethyl isothiocyanate are well-studied for their anticancer properties, this compound offers additional potential due to its ability to interact with a broader range of molecular targets. Sulforaphane, another well-known isothiocyanate, is derived from cruciferous vegetables and is primarily studied for its chemopreventive properties. In contrast, this compound is more versatile in its applications across different fields.

Properties

CAS No.

77012-75-0

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

3-(isothiocyanatomethyl)-1H-indole

InChI

InChI=1S/C10H8N2S/c13-7-11-5-8-6-12-10-4-2-1-3-9(8)10/h1-4,6,12H,5H2

InChI Key

IUGVJHWSHLFGAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.